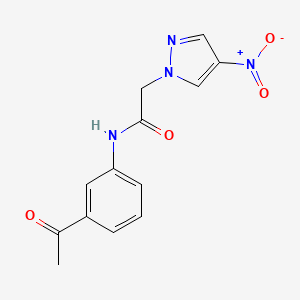![molecular formula C17H21N3O4 B6058634 diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate](/img/structure/B6058634.png)
diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate, also known as DPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPM is a pyrazoline derivative that has been synthesized through various methods and has been shown to exhibit significant biological activity. In
Wirkmechanismus
The mechanism of action of diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has also been shown to inhibit the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been shown to exhibit various biochemical and physiological effects. In cancer cells, diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been shown to induce apoptosis and inhibit cell proliferation. In addition, diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including Alzheimer's disease and diabetes. diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has also been shown to improve cognitive function and reduce blood glucose levels in animal models of Alzheimer's disease and diabetes, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has several advantages for lab experiments, including its easy synthesis and significant biological activity. However, diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate also has several limitations, including its potential toxicity and limited solubility in aqueous solutions. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate.
Zukünftige Richtungen
There are several future directions for the study of diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate. In cancer research, further studies are needed to investigate the potential use of diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate in combination with other anti-cancer agents. In addition, further studies are needed to investigate the potential use of diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate in the treatment of other diseases, including neurodegenerative diseases and metabolic disorders. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate in order to develop safe and effective therapeutic agents.
Synthesemethoden
Diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been synthesized through various methods, including the reaction of malonic acid diethyl ester with hydrazine hydrate and phenylhydrazine. Another method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with malonic acid diethyl ester. The synthesis of diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has also been achieved through the reaction of ethyl cyanoacetate with 1-phenyl-3-methyl-5-pyrazolone in the presence of ammonium acetate.
Wissenschaftliche Forschungsanwendungen
Diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been studied for its potential therapeutic applications in various fields. In cancer research, diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been shown to exhibit significant anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis. diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function and reduce oxidative stress. In addition, diethyl {[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]methylene}malonate has been investigated for its potential use in the treatment of diabetes, where it has been shown to reduce blood glucose levels and improve insulin sensitivity.
Eigenschaften
IUPAC Name |
diethyl 2-[[(1-phenylpyrazolidin-3-ylidene)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-3-23-16(21)14(17(22)24-4-2)12-18-15-10-11-20(19-15)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNNIQGOINFBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN=C1CCN(N1)C2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)amino]methylidene}propanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,3-difluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6058555.png)
![3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6058561.png)
![3-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-methylquinazolin-4(3H)-one](/img/structure/B6058581.png)

![5-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6058590.png)
![N-(2-isopropyl-6-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6058595.png)

![methyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6058603.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6058609.png)
![butyl 2-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6058616.png)
![1-(cyclopropylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6058620.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-pyridinyl)propanamide](/img/structure/B6058629.png)
![6-bromo-2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6058632.png)